

Application Note: Detection of Apoptosis Induced by Uzansertib Using Flow Cytometry

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Uzansertib

Cat. No.: B10819291

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Introduction

Uzansertib (formerly INCB053914) is a potent and selective, ATP-competitive pan-inhibitor of PIM kinases (PIM1, PIM2, and PIM3)[1][2]. PIM kinases are a family of serine/threonine kinases that play a crucial role in regulating cell proliferation, survival, and apoptosis[2]. Overexpression of PIM kinases is implicated in the pathogenesis of various hematologic malignancies and solid tumors, making them an attractive target for cancer therapy.

Uzansertib has demonstrated broad anti-proliferative activity against a variety of cancer cell lines[2].

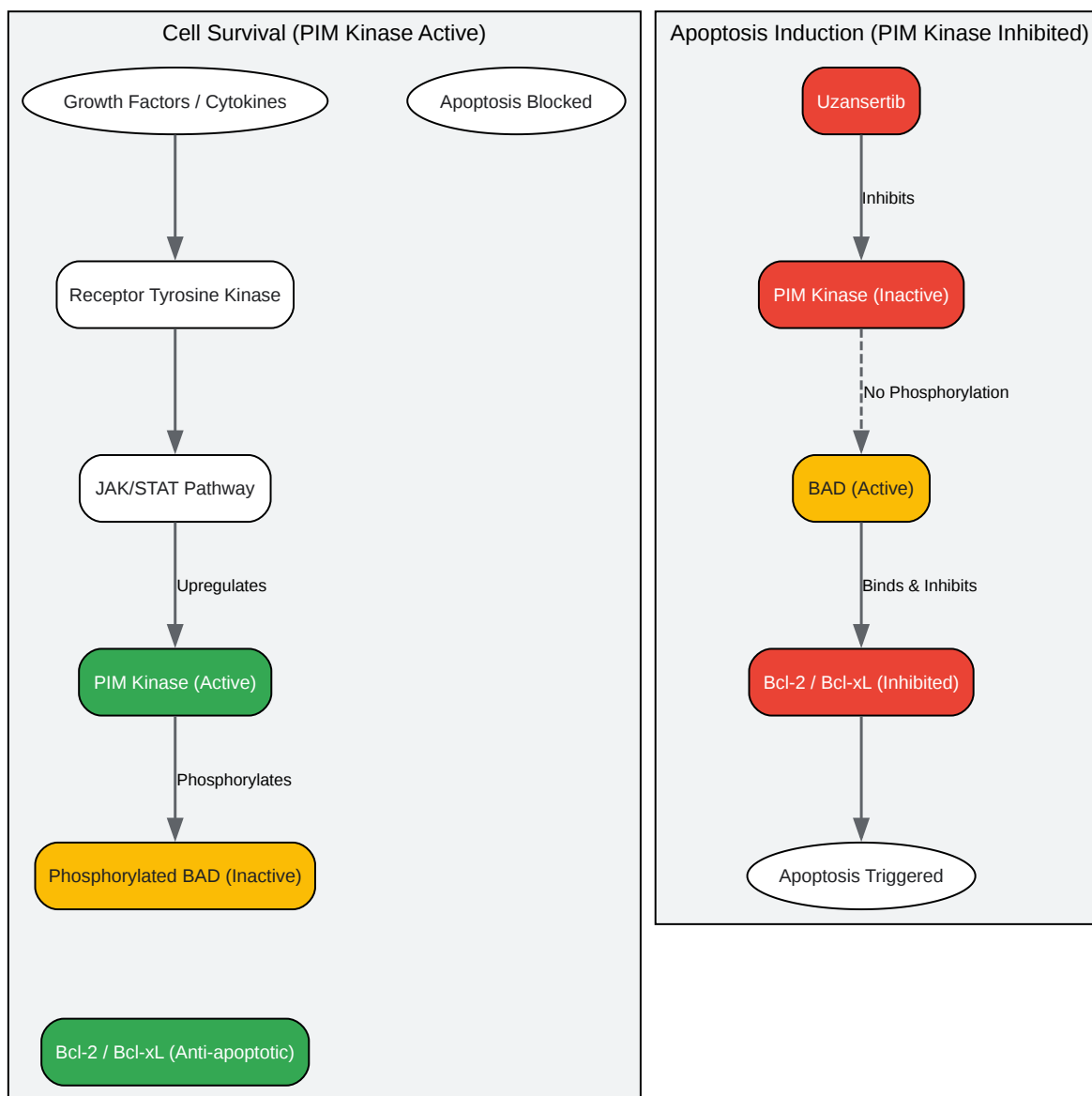
One of the key mechanisms by which PIM kinase inhibitors exert their anti-cancer effects is through the induction of apoptosis, or programmed cell death. PIM kinases promote cell survival by phosphorylating and inactivating pro-apoptotic proteins, a key one being BAD (Bcl-2-associated death promoter). Phosphorylation of BAD prevents it from binding to and inhibiting anti-apoptotic proteins like Bcl-2 and Bcl-xL, thereby promoting cell survival. By inhibiting PIM kinases, **Uzansertib** prevents the phosphorylation of BAD, leading to the activation of the intrinsic apoptotic pathway.

This application note provides a detailed protocol for the induction of apoptosis in a cancer cell line using **Uzansertib** and its subsequent detection and quantification using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry. The Annexin V assay is a common method for detecting early-stage apoptosis. In apoptotic cells, the membrane phospholipid

phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium Iodide is a fluorescent nucleic acid binding dye that is unable to cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

PIM Kinase Signaling Pathway in Apoptosis

The following diagram illustrates the simplified signaling pathway of PIM kinase-mediated cell survival and how its inhibition by **Uzansertib** can lead to apoptosis.



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PIM kinase signaling in cell survival and apoptosis.

Experimental Protocol

This protocol is a general guideline and may require optimization for different cell lines and experimental conditions. As a reference, data from a study using the pan-PIM kinase inhibitor AZD1208 on the MOLM-16 acute myeloid leukemia (AML) cell line is provided. **Uzansertib** is expected to yield comparable results in sensitive cell lines.

Materials and Reagents

- Cell Line: MOLM-16 (or other cancer cell line of interest)
- **Uzansertib**: Stock solution in DMSO
- Cell Culture Medium: RPMI-1640 or other appropriate medium
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin
- Phosphate-Buffered Saline (PBS): Ca²⁺ and Mg²⁺ free
- Trypsin-EDTA (for adherent cells)
- Annexin V-FITC/PI Apoptosis Detection Kit: (e.g., from Thermo Fisher Scientific, BioLegend, etc.) containing:
 - Annexin V-FITC (or other fluorochrome conjugate)
 - Propidium Iodide (PI)
 - 10X Annexin V Binding Buffer
- Flow Cytometer

Procedure

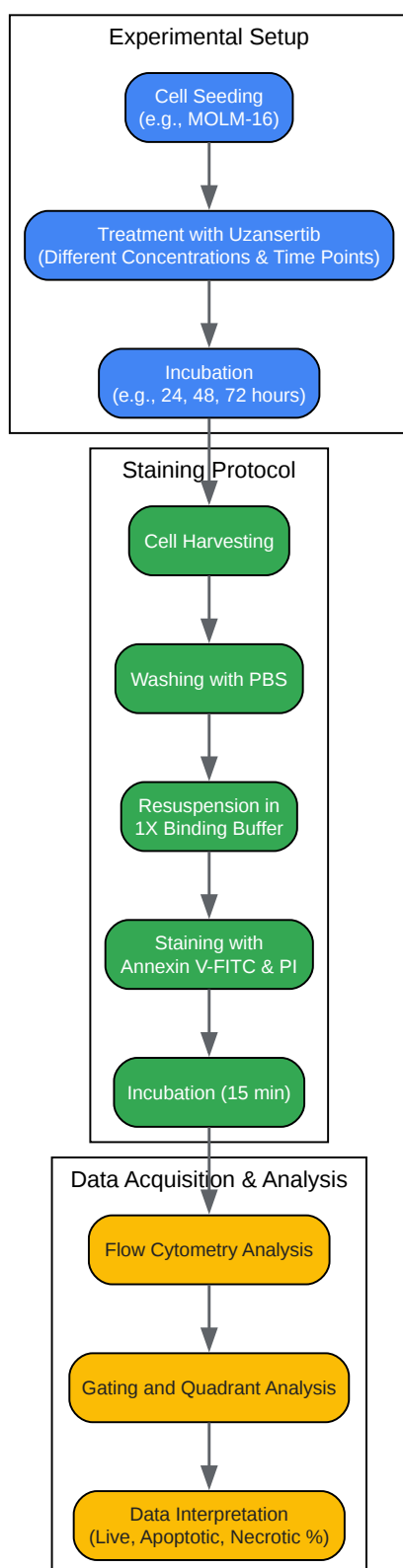
- Cell Culture and Treatment:

- Culture MOLM-16 cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
- Seed cells at a density of 0.5×10^6 cells/mL in a 6-well plate.
- Treat cells with varying concentrations of **Uzansertib** (e.g., 0.1 μM, 1 μM, 10 μM) or a vehicle control (DMSO) for 24, 48, or 72 hours. Ensure the final DMSO concentration does not exceed 0.1%.
- Cell Harvesting and Staining:
 - After the incubation period, collect the cells by centrifugation at 300 x g for 5 minutes. For adherent cells, gently trypsinize and collect the cells, then combine with the supernatant to include any floating apoptotic cells.
 - Wash the cells twice with cold PBS and resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1×10^6 cells/mL.
 - Transfer 100 μL of the cell suspension (1×10^5 cells) to a flow cytometry tube.
 - Add 5 μL of Annexin V-FITC and 5 μL of PI solution to each tube.
 - Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
 - After incubation, add 400 μL of 1X Annexin V Binding Buffer to each tube.
- Flow Cytometry Analysis:
 - Analyze the samples on a flow cytometer within one hour of staining.
 - Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI to set up compensation and gates.
 - Acquire data for at least 10,000 events per sample.
 - Analyze the data using appropriate software. The cell population can be divided into four quadrants:

- Lower-Left (Annexin V- / PI-): Live cells
- Lower-Right (Annexin V+ / PI-): Early apoptotic cells
- Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells
- Upper-Left (Annexin V- / PI+): Necrotic cells

Experimental Workflow

The following diagram outlines the key steps in the experimental workflow for assessing **Uzansertib**-induced apoptosis.



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References

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- 2. Preclinical characterization of INCB053914, a novel pan-PIM kinase inhibitor, alone and in combination with anticancer agents, in models of hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
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